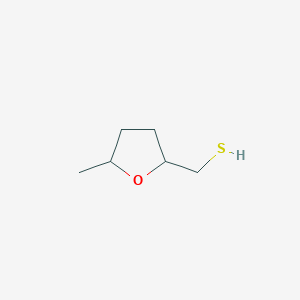

(5-Methyloxolan-2-YL)methanethiol

Description

(5-Methyloxolan-2-YL)methanethiol is an organic compound with the molecular formula C6H12OS It is characterized by the presence of a thiol group (-SH) attached to a methylene bridge, which is further connected to a 5-methyloxolan ring

Properties

Molecular Formula |

C6H12OS |

|---|---|

Molecular Weight |

132.23 g/mol |

IUPAC Name |

(5-methyloxolan-2-yl)methanethiol |

InChI |

InChI=1S/C6H12OS/c1-5-2-3-6(4-8)7-5/h5-6,8H,2-4H2,1H3 |

InChI Key |

CFFMNHUUIJMOBT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(O1)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyloxolan-2-YL)methanethiol typically involves the reaction of 5-methyloxolan-2-ylmethanol with a thiolating agent. One common method is the use of thionyl chloride (SOCl2) to convert the alcohol group into a chloromethyl intermediate, which is then reacted with sodium hydrosulfide (NaHS) to introduce the thiol group. The reaction conditions usually involve:

-

Step 1: Chlorination

- Reactant: 5-methyloxolan-2-ylmethanol

- Reagent: Thionyl chloride (SOCl2)

- Solvent: Dichloromethane (CH2Cl2)

- Temperature: Room temperature

- Duration: 2-3 hours

-

Step 2: Thiolation

- Reactant: Chloromethyl intermediate

- Reagent: Sodium hydrosulfide (NaHS)

- Solvent: Ethanol (EtOH)

- Temperature: Reflux

- Duration: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of (5-Methyloxolan-2-YL)methanethiol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(5-Methyloxolan-2-YL)methanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

-

Oxidation

- Reagents: Hydrogen peroxide (H2O2), iodine (I2)

- Conditions: Aqueous or organic solvent, mild temperature

-

Reduction

- Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

- Conditions: Anhydrous solvent, low temperature

-

Substitution

- Reagents: Alkyl halides, acyl chlorides

- Conditions: Basic or acidic medium, room temperature

Major Products Formed

Oxidation: Disulfides, sulfonic acids

Reduction: Alcohols

Substitution: Thioethers, thioesters

Scientific Research Applications

(5-Methyloxolan-2-YL)methanethiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene click chemistry.

Biology: Employed in the study of thiol-based redox biology and as a probe for detecting reactive oxygen species.

Medicine: Investigated for its potential as a drug precursor and in the development of thiol-based therapeutics.

Industry: Utilized in the production of specialty chemicals and as an additive in polymer manufacturing.

Mechanism of Action

The mechanism of action of (5-Methyloxolan-2-YL)methanethiol involves its thiol group, which can undergo redox reactions and form covalent bonds with other molecules. The thiol group can interact with cysteine residues in proteins, affecting their function and activity. This interaction is crucial in redox signaling and the regulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

(5-Methyloxolan-2-YL)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

(5-Methyloxolan-2-YL)methylamine: Contains an amine group instead of a thiol group.

(5-Methyloxolan-2-YL)methyl chloride: Features a chloride group instead of a thiol group.

Uniqueness

(5-Methyloxolan-2-YL)methanethiol is unique due to its thiol group, which imparts distinct reactivity and chemical properties. The presence of the thiol group allows for specific interactions in redox biology and organic synthesis that are not possible with its hydroxyl, amine, or chloride analogs.

Biological Activity

(5-Methyloxolan-2-YL)methanethiol is a compound characterized by its unique thiol group, which imparts distinct chemical reactivity and biological properties. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Synthesis

The molecular structure of (5-Methyloxolan-2-YL)methanethiol includes a methanethiol group attached to a 5-methyloxolan ring. The synthesis typically involves:

- Chlorination : Converting 5-methyloxolan-2-ylmethanol to a chloromethyl intermediate using thionyl chloride (SOCl2).

- Thiolating Reaction : Reacting the chloromethyl intermediate with sodium hydrosulfide (NaHS) to introduce the thiol group.

Reaction Conditions :

- Chlorination : Room temperature, dichloromethane solvent, for 2-3 hours.

- Thiolating Reaction : Reflux in ethanol for 4-6 hours.

Chemical Reactions

The thiol group allows for various chemical reactions:

- Oxidation : Can form disulfides or sulfonic acids.

- Reduction : Can be reduced to form alcohols.

- Substitution : Participates in nucleophilic substitution reactions.

The biological activity of (5-Methyloxolan-2-YL)methanethiol is primarily attributed to its thiol group, which can form covalent bonds with proteins and enzymes. This interaction modulates the activity of these biomolecules and plays a crucial role in redox signaling and cellular regulation.

Antioxidant Properties

Research indicates that (5-Methyloxolan-2-YL)methanethiol exhibits significant antioxidant activity. It can reduce reactive oxygen species (ROS) production and modulate antioxidant enzyme activities such as superoxide dismutase and catalase .

Case Study: DPPH Radical Scavenging Activity

In studies assessing antioxidant capacity, the compound demonstrated effective DPPH radical scavenging activity, with IC50 values comparable to established antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases .

Antiproliferative Effects

(5-Methyloxolan-2-YL)methanethiol has shown promise in cancer research. It induces phase II carcinogen-metabolizing enzymes, inhibits tumor growth through modulation of cyclin-D1 levels, and enhances DNA damage repair mechanisms .

Case Study: Cancer Cell Lines

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and promoting chromatin condensation.

Anti-inflammatory Activity

The compound has been noted for its anti-inflammatory properties, affecting pathways related to NF-κB and cytokine release. This suggests potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound | Functional Group | Biological Activity |

|---|---|---|

| (5-Methyloxolan-2-YL)methanethiol | Thiol | Antioxidant, antiproliferative |

| (5-Methyloxolan-2-YL)methylamine | Amine | Limited biological activity |

| (5-Methyloxolan-2-YL)methyl chloride | Halide | Minimal reactivity compared to thiols |

(5-Methyloxolan-2-YL)methanethiol is unique due to its thiol group, which facilitates specific interactions in biological systems that are not possible with hydroxyl or amine groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.